molecular formula C9H10O3 B1504658 (Furan-2-yl)methyl but-2-enoate CAS No. 59020-84-7

(Furan-2-yl)methyl but-2-enoate

Cat. No.: B1504658
CAS No.: 59020-84-7
M. Wt: 166.17 g/mol
InChI Key: RNOSZJQXPVHHLQ-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl but-2-enoate is a furan-based ester compound of significant interest in organic synthesis and medicinal chemistry research. This class of compounds serves as a versatile building block for the development of more complex molecular architectures, particularly in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have demonstrated promising biological activity . Furan derivatives are a prominent area of study due to their prevalence in pharmaceuticals, including antibacterial agents, antiviral drugs like Remdesivir, and antiparasitic medications . Researchers value this compound for its reactive ester group and furan ring, which can undergo various transformation reactions, such as hydroarylation in the presence of Brønsted superacids like triflic acid (TfOH) . These reactions are valuable for creating novel chemical entities for biological screening. The compound is closely related to other furan-2-ylmethyl esters, such as furan-2-ylmethyl 2-methylprop-2-enoate, which are used as synthetic resin monomers . Its structure aligns with research efforts aimed at converting biomass-derived platform chemicals, such as furfural, into high-value fine chemicals and potential drug candidates . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59020-84-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

furan-2-ylmethyl but-2-enoate

InChI

InChI=1S/C9H10O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h2-6H,7H2,1H3

InChI Key

RNOSZJQXPVHHLQ-UHFFFAOYSA-N

SMILES

CC=CC(=O)OCC1=CC=CO1

Canonical SMILES

CC=CC(=O)OCC1=CC=CO1

Other CAS No.

59020-84-7

Origin of Product

United States

Synthetic Methodologies for Furan 2 Yl Methyl But 2 Enoate and Its Derivatives

Esterification Strategies and Catalytic Systems

The formation of the ester bond between furfuryl alcohol and but-2-enoic acid (crotonic acid) is a critical step in the synthesis of (Furan-2-yl)methyl but-2-enoate. Several methods, from classic acid catalysis to modern coupling reactions, can be employed.

Fischer Esterification Modifications

Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this would involve the reaction of but-2-enoic acid with furfuryl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) can be used, or the water produced can be removed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.orgathabascau.ca

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgyoutube.com A subsequent series of proton transfers and the elimination of a water molecule yield the final ester. libretexts.orgyoutube.com

Table 1: Comparison of Fischer Esterification Conditions

CatalystSolventReaction Time (hours)Temperature (°C)Key Features
Sulfuric AcidToluene1-1060-110Common, inexpensive catalyst; requires water removal. wikipedia.org
p-Toluenesulfonic AcidHexane1-1060-110Solid catalyst, easier to handle than sulfuric acid. wikipedia.org
Hafnium(IV) or Zirconium(IV) salts---Catalyzes direct condensation from a 1:1 mixture of acid and alcohol. organic-chemistry.org
Graphene Oxide---An efficient and reusable acid catalyst. organic-chemistry.org

Transesterification Processes and Catalyst Development

Transesterification offers an alternative route to this compound, involving the reaction of an ester of but-2-enoic acid (e.g., methyl but-2-enoate) with furfuryl alcohol. This method is particularly useful when direct esterification is challenging. The process is typically catalyzed by an acid or a base.

A patented process describes the synthesis of furfuryl esters through a transesterification reaction between an alkyl ester and furfuryl alcohol. google.com This process utilizes an alkaline carbonate, such as potassium carbonate, as a catalyst at temperatures ranging from 0°C to 90°C. google.com The reaction can be driven to completion by using a large excess of furfuryl alcohol or by removing the alcohol byproduct under reduced pressure. google.com

DCC/DMAP and Other Coupling Reagent Approaches

For substrates that are sensitive to the high temperatures or strong acidic conditions of Fischer esterification, milder methods using coupling reagents are preferred. The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a prominent example. organic-chemistry.orgorganic-chemistry.org

In this reaction, DCC activates the carboxylic acid (but-2-enoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net DMAP, a more potent nucleophile than the alcohol, reacts with this intermediate to form a reactive acyl pyridinium (B92312) species. organic-chemistry.orgresearchgate.net This species is then readily attacked by the alcohol (furfuryl alcohol) to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents. organic-chemistry.orgorganic-chemistry.org This method is known for its high yields and mild reaction conditions, proceeding at room temperature. organic-chemistry.org However, the formation of N-acylurea as a side product can sometimes be an issue. rsc.orgchemicalforums.com

Table 2: Overview of DCC/DMAP Esterification

ReagentRoleKey AdvantagesPotential Issues
Dicyclohexylcarbodiimide (DCC)Coupling AgentMild reaction conditions, high yields. organic-chemistry.orgFormation of DCU byproduct, potential for N-acylurea formation. rsc.orgchemicalforums.com
4-Dimethylaminopyridine (DMAP)CatalystAccelerates the reaction, suppresses side products. organic-chemistry.org-

Other coupling reagents like HBTU have also been used and may offer advantages in certain cases. chemicalforums.com

Approaches to Construct the But-2-enoate Moiety

The α,β-unsaturated ester functionality, the but-2-enoate moiety, is a key structural feature. Its construction can be achieved through several powerful carbon-carbon bond-forming reactions. These methods are particularly relevant for the synthesis of derivatives of this compound where the but-2-enoate structure is built onto a furan-containing precursor.

Olefination Reactions (e.g., Wittig, Horner–Wadsworth–Emmons)

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. pressbooks.pubmasterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. pressbooks.puborganic-chemistry.org To synthesize a but-2-enoate, one could envision the reaction of an appropriate phosphorus ylide with a glyoxylate (B1226380) derivative. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those required for the synthesis of α,β-unsaturated esters, generally favor the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org Modifications to the standard Wittig conditions, such as the use of silver carbonate, can allow the reaction to proceed under milder, less basic conditions, which is beneficial for base-sensitive substrates. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com It is particularly well-suited for the synthesis of α,β-unsaturated esters and typically provides excellent (E)-selectivity. organic-chemistry.org The reaction involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then reacts with an aldehyde or ketone. wikipedia.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org For the synthesis of (Z)-α,β-unsaturated esters, the Still-Gennari modification of the HWE reaction can be employed. wikipedia.orgnrochemistry.com The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.comnih.gov

Table 3: Comparison of Olefination Reactions for But-2-enoate Synthesis

ReactionReagentTypical SelectivityKey Features
Wittig ReactionPhosphonium Ylide(E)-selective with stabilized ylides. organic-chemistry.orgwikipedia.orgBroad applicability, fixed double bond location. pressbooks.pub
Horner-Wadsworth-Emmons ReactionPhosphonate CarbanionExcellent (E)-selectivity. organic-chemistry.orgWater-soluble byproduct, good for α,β-unsaturated esters. organic-chemistry.org
Still-Gennari ModificationElectron-withdrawing phosphonates(Z)-selective. wikipedia.orgnrochemistry.comUseful for accessing (Z)-isomers.

Cross-Coupling Strategies for Olefin Formation

Modern cross-coupling reactions provide powerful and versatile tools for the formation of carbon-carbon double bonds, including those in α,β-unsaturated esters. These methods often offer high levels of chemo-, regio-, and stereoselectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Heck reaction can couple vinyl halides or triflates with alkenes. organic-chemistry.org While not a direct route to the but-2-enoate from simple starting materials, related palladium-catalyzed reactions have been developed. For example, a palladium-catalyzed oxidative cross-coupling of arylboronic acids with α-diazoesters can produce E-α,β-diarylacrylates with high stereoselectivity. organic-chemistry.org

Another strategy involves the cross-metathesis of olefins. Ruthenium-based catalysts, such as Grubbs catalysts, can efficiently catalyze the cross-metathesis of electron-deficient olefins. organic-chemistry.org Kinetically controlled catalytic cross-metathesis reactions have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.gov

Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates has also been shown to produce trisubstituted α,β-unsaturated methyl esters in good yields. organic-chemistry.org Furthermore, transition-metal-catalyzed carbonylation reactions have emerged as an atom-efficient method to convert various substrates into valuable α,β-unsaturated carbonylated products. researchgate.net

Furan (B31954) Ring Functionalization and Derivatization Routes

Modification of the furan ring is crucial for creating a library of this compound derivatives with tailored properties. The inherent reactivity of the furan ring dictates the strategies employed for its functionalization.

Furan is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS) reactions, often more rapidly than benzene (B151609). pearson.compearson.com The oxygen atom's lone pair electrons contribute to the aromatic π-system, increasing the ring's nucleophilicity. pearson.comyoutube.com This enhanced reactivity makes furan susceptible to a wide range of electrophiles under relatively mild conditions.

The substitution pattern is highly regioselective. Due to the greater stability of the carbocation intermediate formed, electrophilic attack occurs preferentially at the C2 (α) position. youtube.com If the C2 and C5 positions are occupied, substitution will then occur at the C3 or C4 (β) positions. This inherent selectivity is a cornerstone for the synthesis of specifically substituted furan derivatives. For instance, a Friedel-Crafts acylation reaction on a furan substrate will typically introduce an acyl group at the C2 position, which could be a key step in building more complex derivatives. youtube.com

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of Brønsted superacids like trifluoromethanesulfonic acid (TfOH) proceed via superelectrophilic activation, leading to hydroarylation products. nih.gov Studies suggest that O,C-diprotonated forms of the furan acids and esters act as the reactive electrophilic species in these transformations. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

Position of AttackStability of IntermediateMajor/Minor Product
C2 (α-attack)More stable (3 resonance structures)Major
C3 (β-attack)Less stable (2 resonance structures)Minor

This table illustrates the preferential site of attack during the electrophilic substitution of the furan ring based on the stability of the resulting intermediate.

Directed ortho metalation (DoM) provides a powerful method for achieving regioselective functionalization that is complementary to classical EAS reactions. This strategy enables the deprotonation of the furan ring at a position ortho (adjacent) to a directing metalation group (DMG), a position that is often difficult to functionalize directly using EAS. wikipedia.orgorganic-chemistry.org

The process involves a heteroatom-containing DMG on the furan ring that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgyoutube.com This coordination positions the strong base to deprotonate the adjacent C-H bond, generating a specific aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position of a 2-substituted furan. For the synthesis of 2,3-disubstituted furans, a carboxamide group at the C2 position can effectively direct lithiation to the C3 position. acs.org Protecting the more reactive C5 position, for example with a trimethylsilyl (B98337) group, can also facilitate lithiation at the C3 position. capes.gov.br

Table 2: Common Directing Metalation Groups (DMGs) for DoM Reactions

Directing GroupChemical Formula
Carboxamide-CONR₂
Methoxy-OCH₃
Sulfonamide-SO₂NR₂
Oxazoline-C₄H₄NO
O-Aryl Carbamate-OCONR₂

This table lists various functional groups that can direct the metalation of an aromatic ring to the ortho position.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis, and their application to the furan nucleus allows for the creation of highly complex derivatives. These methods are valued for their high efficiency, functional group tolerance, and predictable regioselectivity. mdpi.com

Common palladium-catalyzed reactions applied to furan derivatives include:

Suzuki Coupling: This reaction couples a furan-boronic acid or ester with an organic halide, offering a robust method for creating aryl- or vinyl-substituted furans. mdpi.com

Heck Reaction: This reaction forms a substituted alkene by coupling a furan halide with an alkene. A sequential Michael-Heck reaction strategy has been developed for synthesizing highly substituted furans from functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with a furan halide, providing access to alkynyl-substituted furans. This method has been used to prepare 2,3-disubstituted benzofurans by coupling o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. acs.org

One-Pot Syntheses: Researchers have optimized one-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. Studies show that PdCl₂(CH₃CN)₂ can be a highly effective catalyst, achieving yields up to 94% under optimized conditions. mdpi.com

These reactions typically start with a halogenated furan derivative (e.g., 2-bromofuran (B1272941) or 2-iodofuran), which undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle.

Table 3: Overview of Palladium-Catalyzed Reactions for Furan Functionalization

Reaction NameFuran SubstrateCoupling PartnerResulting Bond
Suzuki CouplingFuran-boronic acid/esterOrganohalideC-C (Aryl/Vinyl)
Heck ReactionHalofuranAlkeneC-C (Alkene)
Sonogashira CouplingHalofuranTerminal AlkyneC-C (Alkyne)
Stille CouplingOrganostannane-furanOrganohalideC-C (Aryl/Vinyl)
Buchwald-HartwigHalofuranAmine/AlcoholC-N / C-O

This table summarizes key palladium-catalyzed cross-coupling reactions used to introduce various functional groups onto a furan ring.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for furan-based esters. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources and catalysts. rsc.orgacs.org

Performing reactions without a solvent or in a benign medium like water offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. For the synthesis of this compound, the esterification step is a prime target for solvent-free conditions.

Enzymatic esterification of furfuryl alcohol with various carboxylic acids has been successfully demonstrated in solvent-free systems. researchgate.net For example, the synthesis of furfuryl oleate (B1233923) achieved approximately 99% conversion within 6 hours using an immobilized lipase (B570770) catalyst at a 1:1 molar ratio of the reactants. researchgate.net Similarly, esters of furan dicarboxylic acids have been synthesized via a one-pot reaction between galactaric acid (derived from marine biomass) and bio-alcohols under solvent-free conditions. acs.org These methods not only eliminate hazardous organic solvents but can also lead to higher reaction rates and easier product separation.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, presenting a green alternative to traditional chemical catalysis. rsc.orgnih.gov

For the esterification part of the synthesis, lipases are particularly effective. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst for the esterification of furfuryl alcohol with various fatty acids. researchgate.netrsc.org These enzymatic reactions can achieve high conversions (up to 99%) and operate at moderate temperatures (e.g., 55-60 °C), which prevents the acid-catalyzed polymerization that furfuryl alcohol is prone to. rsc.orgresearchgate.net The use of biocatalysts avoids harsh acidic or basic conditions and toxic metal catalysts. rsc.org

While biocatalytic esterification is well-established, the biocatalytic synthesis of the but-2-enoate moiety is an area of ongoing research. Aldolases are enzymes that catalyze stereoselective aldol (B89426) additions, which can be a key step in forming the carbon backbone of molecules like but-2-enoate precursors. acs.orgresearchgate.net Tandem biocatalytic systems combining aldolases and ketoreductases have been developed to produce chiral hydroxy acids from simple achiral starting materials. acs.org Such multi-enzyme cascade reactions represent a promising frontier for the efficient and stereocontrolled synthesis of functionalized olefins from renewable feedstocks. researchgate.net

Table 4: Research Findings in Biocatalytic Esterification of Furfuryl Alcohol

BiocatalystSubstrateCo-substrateConversionTime (h)Temperature (°C)Reference
Novozym 435Furfuryl AlcoholOleic Acid~99%655-60 researchgate.net
Novozym 435Furfuryl AlcoholOctanoic Acid77%2455-60 rsc.org
MgO·SiO₂-C₈-LAOFurfuryl AlcoholCaprylic Acid96.8%0.175 (flow)Room Temp. rsc.org

This interactive table summarizes key findings from different studies on the enzymatic esterification of furfuryl alcohol, highlighting the efficiency of biocatalysis.

Sustainable Catalyst Development

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace conventional, often hazardous and inefficient, catalysts with environmentally benign and highly effective alternatives. frontiersin.org For the synthesis of this compound and its derivatives, research has focused on heterogeneous catalysts and biocatalysts to improve the sustainability of the esterification process. These catalysts offer advantages such as reusability, reduced waste generation, and often milder reaction conditions compared to traditional homogeneous acid or base catalysts. ncsu.edunih.gov

Biocatalysis:

Enzymes, particularly lipases, have emerged as powerful biocatalysts for the synthesis of a wide array of esters, including those derived from furfuryl alcohol. nih.gov Lipases operate under mild temperature and pH conditions, exhibit high selectivity, and can often be used in solvent-free systems, which significantly enhances the green credentials of the process. nih.gov The enzymatic synthesis of furan-based esters typically involves the direct esterification of furfuryl alcohol with a suitable carboxylic acid.

A notable example is the use of immobilized lipase from Aspergillus oryzae on an octyl-silane (B7823203) MgO·SiO2 support for the continuous flow synthesis of esters from furfuryl alcohol and various carboxylic acids (C8–C18). rsc.org This system demonstrates high activity and stability, making it suitable for industrial-scale production. rsc.org Similarly, Novozym® 435, a commercial immobilized lipase B from Candida antarctica, has proven effective in catalyzing the synthesis of branched-chain esters in a solvent-free medium. nih.gov Although direct synthesis of this compound using this specific enzyme is not explicitly detailed in the literature, the successful synthesis of other esters suggests its high potential for this reaction.

Another approach involves the use of yeast alcohol dehydrogenase I (YADH) for the biocatalytic production of furfuryl alcohol from furfural (B47365), using ethanol (B145695) as a terminal reductant. ornl.gov This method provides a sustainable route to one of the key precursors for this compound, operating at room temperature in an aqueous medium with high product selectivity. ornl.gov

Interactive Data Table: Biocatalytic Synthesis of Furfuryl Esters and Related Compounds

CatalystSubstratesProductReaction ConditionsYield/ConversionReference
Immobilized Aspergillus oryzae lipaseFurfuryl alcohol, C8-C18 Carboxylic AcidsFurfuryl estersContinuous flow, optimized conditionsHigh activity and stability rsc.org
Novozym® 435 (Candida antarctica lipase B)2-Ethylhexanol, 2-Methylhexanoic acid2-Ethylhexyl 2-methylhexanoate70-80°C, 350 rpm, solvent-freeHigh conversion with excess alcohol nih.gov
Yeast Alcohol Dehydrogenase I (YADH)Furfural, EthanolFurfuryl alcoholpH 8, room temperature, aqueous mediumUp to 74% furfural conversion ornl.gov

Heterogeneous Catalysis:

Heterogeneous catalysts are highly desirable for industrial applications due to their ease of separation from the reaction mixture, which allows for catalyst recycling and reduces waste. ncsu.edu For the production of furan derivatives, a variety of solid acid and metal-based catalysts have been investigated.

Phosphotungstate catalysts, for instance, have been shown to be efficient for the alcoholysis of furfuryl alcohol. ncsu.edu A V³⁺ exchanged phosphotungstic acid catalyst (VPW) demonstrated high activity and reusability for the synthesis of 1-hexyl levulinate from furfuryl alcohol and 1-hexanol, achieving a 63% yield at 180 °C. ncsu.edu Such catalysts could be adapted for the esterification of furfuryl alcohol with but-2-enoic acid.

Zeolites, with their well-defined pore structures and tunable acidity, are another class of promising heterogeneous catalysts for the conversion of biomass-derived substrates into valuable chemicals. nih.gov They can facilitate esterification reactions and other transformations of furan derivatives. nih.gov The choice of zeolite structure and acidity can significantly influence the catalytic performance. frontiersin.org

Ruthenium-based catalysts are known for their effectiveness in the reduction of furan compounds. frontiersin.org While often used for hydrogenation, Ru(II) complexes have also been employed in the synthesis of substituted furans through intramolecular cyclization, showcasing their versatility in furan chemistry. nih.gov Palladium on carbon (Pd/C) has been used for the continuous flow reductive etherification of furfural, a process that involves the formation of furfuryl alcohol as an intermediate, which can then be further reacted. mdpi.com

Interactive Data Table: Heterogeneous Catalytic Synthesis of Furan Derivatives

CatalystSubstratesProductReaction ConditionsYield/ConversionReference
V³⁺ exchanged phosphotungstic acid (VPW)Furfuryl alcohol, 1-Hexanol1-Hexyl levulinate180 °C, 180 min63% yield ncsu.edu
Pd/CFurfural, EthanolFurfuryl ethyl ether70 °C, 15 Bar H₂, continuous flow100% furfural conversion mdpi.com
Ru-based catalystsFurfuralFurfuryl alcohol20–180°C, 0.5–1.25 MPa H₂Efficient reduction frontiersin.org
ZrO₂Methyl 2-furoate, Acetic acid2-Acetyl furanContinuous-flow, gas-phaseSelective synthesis rsc.org

The ongoing development of novel and robust sustainable catalysts, including biocatalysts and heterogeneous systems, is crucial for the economically viable and environmentally responsible production of this compound and other valuable furan-based chemicals.

Chemical Reactivity and Transformation Mechanisms of Furan 2 Yl Methyl But 2 Enoate

Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle that can participate in a variety of reactions, including cycloadditions, ring-opening, and redox processes. Its reactivity is influenced by the electron-withdrawing nature of the ester substituent attached to the methylene (B1212753) bridge.

Diels-Alder Reactions and Cycloaddition Pathways

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. thieme-connect.com The aromaticity of furan makes it less reactive than non-aromatic dienes like cyclopentadiene, and the cycloaddition is often reversible. rsc.org The presence of substituents on the furan ring can significantly influence both the reactivity and the selectivity of the reaction. rsc.org

In the context of (Furan-2-yl)methyl but-2-enoate, the furan ring is poised to react with various dienophiles. Theoretical studies on similar furan derivatives show that electron-donor groups on the furan increase reactivity. rsc.org While the ester group in the target molecule is not directly attached to the ring, its electronic influence can still play a role. The reaction of furans with dienophiles like maleic anhydride (B1165640) is a well-established route to complex polycyclic structures, although the reaction can exhibit issues with regioselectivity and endo/exo selectivity. rsc.orgresearchgate.net For instance, studies on 2-methylfuran (B129897) have shown it undergoes Diels-Alder reactions with various alkynes and other dienophiles. researchgate.net Another photochemical pathway is the Paternò-Büchi reaction, a [2+2] cycloaddition with carbonyl compounds to form oxetanes. researchgate.net

DieneDienophileReaction TypeKey FindingsReference
FuranMaleic AnhydrideDiels-AlderLess reactive and less endo-selective compared to cyclopentadiene. rsc.org rsc.org
2-Methylfuran3-bromo-1-phenylprop-2-ynoneDiels-AlderReaction is regioselective and proceeds via a non-concerted mechanism. researchgate.net researchgate.net
Furan DerivativesCarbonyl CompoundsPaternò-Büchi ([2+2] Cycloaddition)Photochemical reaction used to construct substituted oxetanes. researchgate.net researchgate.net

Ring-Opening and Rearrangement Mechanisms

Furan rings are susceptible to ring-opening under acidic or oxidative conditions, a property that makes them useful C4 building blocks in synthesis. thieme-connect.comrsc.org The ring-opening of furfuryl alcohol, a closely related compound, under acidic conditions can lead to the formation of levulinic acid. mdpi.com This process involves the protonation of the furan ring, followed by nucleophilic attack (e.g., by water) and subsequent rearrangement. For this compound, similar acid-catalyzed ring-opening could occur, potentially leading to the formation of γ-keto acids or esters.

Oxidative ring-opening provides another significant pathway. The oxidation of furans can yield 1,4-dicarbonyl compounds. thieme-connect.comrsc.org For example, β-ketoesters containing a furan moiety have been shown to undergo oxidative ring-opening with Mn(III)/Co(II) catalysts to produce a 1,4-dicarbonyl intermediate. rsc.org This intermediate can then undergo further intramolecular cyclization. rsc.org A general method for synthesizing 2,5-dicarbonyl-3-ene-phosphates also relies on the FeCl3-catalyzed ring-opening of furan derivatives. rsc.org

Oxidation and Reduction Chemistry of the Furan Ring

The oxidation of the furan ring in this compound can be achieved with various reagents. A common method involves photooxidation using singlet oxygen (¹O₂), which engages the furan in a [4+2] cycloaddition to form an unstable endoperoxide. thieme-connect.com This intermediate can then be converted into a range of products, including unsaturated 1,4-dicarbonyl compounds, hydroxybutenolides, or pyran-3-ones, depending on the reaction conditions and workup. thieme-connect.com

The presence of substituents on the furan ring affects its oxidation potential and the subsequent reaction pathways. For example, the hydroxyl radical (OH) oxidation of 2-methylfuran proceeds through different pathways, including some that retain the methyl substituent and others that lead to its loss. researchgate.net The antioxidant properties of some furan derivatives are linked to their ability to undergo oxidation, thereby scavenging free radicals. researchgate.net Reduction of the furan ring is less common but can be achieved under specific catalytic hydrogenation conditions, which would saturate the heterocyclic ring to form a tetrahydrofuran (B95107) derivative.

Reactivity of the α,β-Unsaturated Ester Group

The but-2-enoate portion of the molecule is an α,β-unsaturated ester, a functional group that serves as a classic Michael acceptor and is prone to various addition reactions.

Michael Addition Reactions and Conjugate Additions

The α,β-unsaturated ester is an electrophilic system susceptible to nucleophilic attack. Due to the conjugation of the double bond with the carbonyl group, the β-carbon bears a partial positive charge, making it the preferred site for attack by soft nucleophiles in a process known as Michael addition or conjugate addition. masterorganicchemistry.com

The general mechanism involves three steps:

Formation of a nucleophile (e.g., an enolate from a malonic ester).

Nucleophilic attack at the β-carbon of the butenoate moiety.

Protonation of the resulting enolate intermediate to yield the final product. masterorganicchemistry.com

A wide range of nucleophiles can participate in this reaction, including organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions like enolates. masterorganicchemistry.com Research on related 3-(furan-2-yl)propenoic acids and esters demonstrates that they undergo hydroarylation reactions with arenes in the presence of a superacid, which is a form of conjugate addition where the arene acts as the nucleophile. mdpi.com

Reaction TypeNucleophileSubstrate TypeKey FeatureReference
Michael AdditionEnolates, Amines, Thiolsα,β-Unsaturated EstersAddition to the β-carbon. masterorganicchemistry.com
Conjugate AdditionEthyl Acetoacetateβ-Furyl-α,β-unsaturated KetonesForms a new C-C bond at the β-position. rsc.org
HydroarylationArenes3-(Furan-2-yl)propenoic EstersSuperacid-catalyzed C-C bond formation. mdpi.com mdpi.com

Chemo- and Regioselectivity in Addition Reactions

The presence of multiple reactive sites in this compound—namely the furan ring and the unsaturated ester—raises questions of chemoselectivity. The choice of reagents and reaction conditions determines which part of the molecule reacts. For instance, soft nucleophiles will preferentially attack the β-carbon of the ester in a Michael addition, while dienophiles will target the furan ring for a Diels-Alder reaction.

Regioselectivity is particularly relevant for additions to the α,β-unsaturated system. While soft nucleophiles favor 1,4-addition (Michael addition), hard nucleophiles, such as organolithium reagents, may favor 1,2-addition (direct attack at the carbonyl carbon). However, with esters, 1,2-addition is often followed by elimination of the alkoxy group, leading to a ketone.

In reactions involving both functional groups, interesting regiochemical outcomes can be observed. For example, a stoichiometric reaction of a related α-diazo-β-ketoester containing a furan-2-yl group with a ruthenium complex at elevated temperatures resulted in the formation of ethyl 2-chloro-3-(furan-2-yl)but-3-enoate, indicating a reaction pathway that involves both the double bond and the furan moiety's position. acs.orgacs.org This highlights how the interplay of the two functional groups can lead to complex and specific transformations.

Olefin Metathesis and Polymerization Pathways (mechanistic aspects)

The but-2-enoate portion of this compound contains a carbon-carbon double bond, making it a viable substrate for olefin metathesis. This reaction, catalyzed by metal complexes, typically those of ruthenium or molybdenum, involves the cleavage and reformation of double bonds between two alkene molecules.

Olefin Metathesis: For this compound, cross-metathesis (CM) with another olefin can occur. The widely accepted Chauvin mechanism proceeds via a [2+2] cycloaddition between the catalyst's metal-carbene bond and the substrate's alkene, forming a metallacyclobutane intermediate. dntb.gov.ua This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-carbene. For the reaction to be productive with an α,β-unsaturated ester, a robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, is often required due to the electron-deficient nature of the double bond. beilstein-journals.orgnih.gov The furan moiety can also influence catalyst activity and initiation rates. mdpi.comresearchgate.net

If this compound were part of a larger molecule containing a second, suitably positioned double bond, it could undergo Ring-Closing Metathesis (RCM). The mechanism is analogous to CM, but the reaction is intramolecular, leading to the formation of a cyclic alkene and a small volatile byproduct like ethylene, which drives the reaction to completion. organic-chemistry.orgwikipedia.org

Polymerization Pathways: this compound possesses two primary sites for polymerization: the butenoate double bond and the furan ring.

Vinyl-type Polymerization: The acrylate-like double bond in the butenoate moiety can undergo polymerization. Furan acrylate (B77674) derivatives have been shown to be highly photosensitive, capable of undergoing rapid solid-state photopolymerization upon UV irradiation, even without a photoinitiator. rsc.orgrsc.org The conjugated system formed by the furan ring and the unsaturated carbonyl group enhances photoreactivity. rsc.org This process leads to the formation of polyester (B1180765) chains. rsc.org

Furan Ring Polymerization: The furan ring itself can be polymerized, particularly under acidic conditions. researchgate.net The mechanism involves the protonation of the furan ring, most favorably at the α-carbon, which activates it towards electrophilic attack by another furan molecule. researchgate.net This leads to the formation of poly(furfuryl alcohol)-like structures, often involving methylene bridges formed through condensation. nih.govresearchgate.net This pathway can be a significant side reaction during other acid-catalyzed transformations.

Ester Hydrolysis and Transesterification Reaction Mechanisms

The ester linkage in this compound is susceptible to cleavage via hydrolysis and transesterification, which can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism Investigations

Under acidic conditions, the hydrolysis of this compound to but-2-enoic acid and furfuryl alcohol follows a well-established multi-step mechanism, which is the reverse of Fischer esterification. chemistrysteps.comyoutube.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the furfuryl alcohol group.

Elimination: The protonated furfuryl alcohol is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the resulting but-2-enoic acid is deprotonated, regenerating the acid catalyst.

A significant competing pathway during acid-catalyzed reactions of furan-containing compounds is the acid-catalyzed ring-opening of the furan moiety itself. researchgate.netscite.ai The process is initiated by the slow, rate-limiting protonation of the furan ring at the α-carbon, which leads to the formation of unstable intermediates that can rearrange to open-chain dicarbonyl compounds, such as levulinic acid derivatives. researchgate.netresearchgate.net This can lead to the formation of undesired byproducts and polymers. scite.ai

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

Step Description Intermediate/Product
1 Protonation of carbonyl oxygen Activated ester
2 Nucleophilic attack by water Tetrahedral intermediate
3 Proton transfer to leaving group Protonated tetrahedral intermediate
4 Elimination of furfuryl alcohol But-2-enoic acid (protonated)
5 Deprotonation But-2-enoic acid + regenerated catalyst

Base-Catalyzed Mechanism Investigations

Base-catalyzed hydrolysis (saponification) and transesterification are generally irreversible and proceed via a nucleophilic acyl substitution mechanism. chemistrysteps.com

Nucleophilic Attack: A strong nucleophile, such as a hydroxide (B78521) ion (for hydrolysis) or an alkoxide ion (for transesterification), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the (furan-2-yl)methoxide ion as the leaving group.

Acid-Base Reaction: In hydrolysis, the leaving (furan-2-yl)methoxide deprotonates the newly formed but-2-enoic acid in an irreversible acid-base reaction. This step drives the equilibrium towards the products, forming a carboxylate salt and furfuryl alcohol. chemistrysteps.com In transesterification, this final step does not occur, and the reaction remains an equilibrium, typically driven by using the new alcohol as a solvent. masterorganicchemistry.comthebrpi.org

The use of milder bases like potassium carbonate (K₂CO₃) has proven effective for the transesterification of furfuryl esters, yielding excellent results without significant side reactions. thebrpi.orggoogle.comresearchgate.net

Table 2: Comparison of Acid- vs. Base-Catalyzed Transesterification

Feature Acid-Catalyzed Base-Catalyzed
Catalyst Strong acid (e.g., H₂SO₄) Strong base (e.g., NaOR) or mild base (e.g., K₂CO₃) google.com
Mechanism Protonation, Addition, Proton Transfer, Elimination, Deprotonation masterorganicchemistry.com Nucleophilic Addition-Elimination masterorganicchemistry.com
Reversibility Reversible equilibrium Irreversible (for hydrolysis); Reversible (for transesterification) chemistrysteps.com
Key Intermediate Protonated tetrahedral intermediate Tetrahedral alkoxide intermediate

| Potential Side Reactions | Furan ring-opening researchgate.net | Minimal |

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound—a diene (furan) and a dienophile (butenoate)—makes it a candidate for complex transformations like cascade and multicomponent reactions, where multiple bonds are formed in a single operation. iupac.org

Intramolecular Cyclization Reactions

If the furan ring and the butenoate double bond are part of the same molecule connected by a suitable tether, an Intramolecular Diels-Alder (IMDA) reaction can occur. masterorganicchemistry.com In this scenario, the furan acts as the diene and the butenoate acts as the dienophile. The reaction proceeds through a concerted [4+2] cycloaddition to form a 7-oxabicyclo[2.2.1]heptene system, a bridged bicyclic ether. youtube.com

The feasibility and stereochemical outcome of the IMDA reaction are highly dependent on the length and flexibility of the tether connecting the diene and dienophile. masterorganicchemistry.com Reactions that form five- or six-membered rings are generally most favorable. masterorganicchemistry.com While furan is a relatively unreactive diene due to its aromaticity, linking it to the dienophile intramolecularly increases the effective concentration and can facilitate the reaction. youtube.commdpi.com These reactions can sometimes be promoted by heat or Lewis acid catalysis. capes.gov.br

Domino and Tandem Processes

Domino reactions, also known as cascade reactions, involve sequential transformations where the functionality generated in one step becomes the substrate for the next. iupac.org this compound could participate in such sequences.

A plausible domino process is a Knoevenagel condensation followed by a hetero-Diels-Alder reaction. While not starting with the title compound, this process illustrates how its constituent parts react. An aldehyde can first undergo a Knoevenagel condensation with a 1,3-dicarbonyl compound to form a highly reactive dienophile, which can then undergo a hetero-Diels-Alder reaction with a furan acting as the diene. iupac.org

Another potential domino reaction involves the furan-maleimide Diels-Alder reaction, where the initial adduct can undergo a second, "domino" Diels-Alder reaction with another furan molecule, leading to more complex, cross-linked structures. rug.nl Similarly, the butenoate moiety of this compound could act as the dienophile in an initial intermolecular Diels-Alder reaction with a separate furan, with the furan moiety of the title compound then available for subsequent transformations. Gold-catalyzed domino reactions have also been shown to efficiently generate complex furopyran derivatives from furan-containing precursors. nih.gov

Stereochemical Aspects of Reactions Involving the But-2-enoate Double Bond

The stereochemistry of the but-2-enoate double bond in this compound is a critical factor that governs the three-dimensional arrangement of atoms in the products of its chemical transformations. The planar nature of the carbon-carbon double bond restricts free rotation, leading to the possibility of E and Z stereoisomers, which are diastereomers of each other. libretexts.orglibretexts.org This inherent stereogenicity dictates the spatial pathway through which reactions proceed, often resulting in specific stereochemical outcomes.

The designation of the alkene stereochemistry as E (entgegen, opposite) or Z (zusammen, together) is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog rules. libretexts.org If the higher-priority groups are on opposite sides of the double bond, the configuration is E; if they are on the same side, it is Z. libretexts.org This distinction is fundamental, as the spatial arrangement of the substituents can significantly influence the accessibility of the double bond to reagents, thereby controlling the stereoselectivity of reactions. For many alkenes, the trans (E) diastereomer is slightly more stable and thus lower in energy than the cis (Z) diastereomer due to reduced steric strain. libretexts.org

Addition reactions to the but-2-enoate double bond can proceed through different stereochemical pathways, primarily classified as syn-addition and anti-addition. In syn-addition, both new substituents add to the same face of the double bond, whereas in anti-addition, they add to opposite faces. libretexts.orgchemistrysteps.com The specific pathway taken often depends on the reaction mechanism and the nature of the reagents involved. For instance, if a reaction proceeds through a short-lived intermediate where steric hindrance or neighboring group participation favors one side of attack, a high degree of stereoselectivity can be achieved. libretexts.org

One of the most well-studied reactions where the stereochemistry of the dienophile is crucial is the Diels-Alder reaction. In this [4+2] cycloaddition, the furan ring can act as a diene, reacting with a dienophile. Conversely, the but-2-enoate moiety can itself act as a dienophile in reactions with other dienes. The stereochemistry of the but-2-enoate double bond is retained in the product, a principle known as the stereospecificity of the Diels-Alder reaction. Furthermore, the orientation of the dienophile relative to the diene leads to the formation of endo or exo diastereomers. mdpi.com The formation of these products is often influenced by kinetic or thermodynamic control, with the endo product typically favored under kinetic control due to secondary orbital interactions. mdpi.com However, for some reactions involving furan derivatives, the exo adduct is the major product. mdpi.com

The stereochemical outcome of reactions at the but-2-enoate double bond can be influenced by several factors, including the choice of catalysts, solvents, and reaction temperature. mdpi.com For example, Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions. mdpi.com

The following table summarizes the expected stereochemical outcomes for various types of reactions involving the but-2-enoate double bond, based on established principles of alkene reactivity.

Reaction TypeReagent(s)Expected Stereochemical OutcomeProduct Type
Diels-Alder Cycloaddition Conjugated Diene (e.g., Butadiene)Retention of alkene stereochemistry; formation of endo/exo diastereomers. mdpi.comSubstituted Cyclohexene
Catalytic Hydrogenation H₂, Pd/Csyn-addition of two hydrogen atoms. libretexts.org(Furan-2-yl)methyl butanoate
Halogenation Br₂anti-addition of two bromine atoms via a cyclic bromonium ion intermediate. pearson.com(Furan-2-yl)methyl 2,3-dibromobutanoate
Epoxidation Peroxyacid (e.g., m-CPBA)syn-addition of an oxygen atom. chemistrysteps.com(Furan-2-yl)methyl 2-methyl-oxirane-2-carboxylate
Hydroboration-Oxidation 1. BH₃ 2. H₂O₂, NaOHsyn-addition of H and OH across the double bond. chemistrysteps.com(Furan-2-yl)methyl 3-hydroxybutanoate

Spectroscopic and Structural Elucidation Studies of Furan 2 Yl Methyl But 2 Enoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For (Furan-2-yl)methyl but-2-enoate, 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assigning the chemical environment of each atom and establishing its connectivity.

Due to the absence of direct experimental spectra for this compound in available literature, the following data are predicted based on established chemical shift principles and analysis of structurally similar compounds, such as furfuryl derivatives and alkyl but-2-enoates (crotonates). researchgate.netdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

Atom NameAtom NumberingPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Furan (B31954) H-51~7.40 (dd)~143.5
Furan H-42~6.38 (dd)~110.8
Furan H-33~6.35 (d)~110.6
Methylene (B1212753) H4~5.15 (s)~58.0
Vinylic H (α)5~5.90 (dq)~123.0
Vinylic H (β)6~7.00 (dq)~145.0
Methyl H7~1.88 (dd)~18.2
Carbonyl C8-~166.0
Furan C-29-~151.0
Furan C-O---

Disclaimer: These are predicted values and actual experimental results may vary.

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the complete molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key expected correlations would be observed between the adjacent furan protons (H-3, H-4, H-5) and between the vinylic protons (H-5, H-6) and the methyl protons (H-7) of the but-2-enoate moiety. The absence of a COSY correlation to the methylene protons (H-4) would confirm their isolation from other protons by the ester oxygen and the furan ring's C-2 position.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons, providing definitive ¹H-C¹³ one-bond correlations. sdsu.edu Each signal in the ¹H spectrum would correlate to a single signal in the ¹³C spectrum, for instance, the methylene protons at ~5.15 ppm would correlate to the carbon at ~58.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity across two or three bonds, which is vital for linking the different fragments of the molecule. youtube.com Key HMBC correlations would include:

The methylene protons (H-4) to the furan carbons C-2 and C-3, confirming the attachment point.

The methylene protons (H-4) to the carbonyl carbon (C-8), establishing the ester linkage.

The vinylic proton H-5 to the carbonyl carbon (C-8).

The methyl protons (H-7) to the vinylic carbons C-5 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms, which is critical for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal through-space correlations between the methylene protons (H-4) and the furan proton H-3, helping to define the preferred rotational conformation around the C2-CH₂ bond.

Molecules like this compound possess conformational flexibility due to rotation around several single bonds, primarily the C(O)-O and O-CH₂ bonds. Furan derivatives and furanosides are known to be flexible and can adopt a range of conformations. researchgate.netnih.gov These different rotational isomers (conformers) may interconvert rapidly at room temperature, resulting in an averaged NMR spectrum.

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures. nih.gov By lowering the temperature, the rate of interconversion between conformers can be slowed to the point where distinct signals for each conformer may be observed. This allows for the determination of the energy barriers (activation enthalpies) for bond rotation and the relative populations of the different conformers. nih.gov For this compound, DNMR could potentially be used to study the equilibrium between the s-cis and s-trans conformers of the α,β-unsaturated ester moiety.

Vibrational Spectroscopy (IR and Raman)

The Infrared (IR) and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The assignments below are based on data from similar furan derivatives and esters. researchgate.netnih.govnist.gov

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Furan C-H Stretching3100 - 3150Medium
Alkyl C-H Stretching (CH₃, CH₂)2850 - 3000Medium
Ester C=O Stretching (α,β-unsaturated)~1720Strong
Alkene C=C Stretching~1650Medium-Strong
Furan Ring C=C Stretching~1580, ~1500Medium-Strong
Furan Ring Breathing~1015Medium
Ester C-O Stretching1150 - 1250Strong
C-H Out-of-plane Bending (vinylic)~970Strong (for trans)
Furan C-H Out-of-plane Bending~740Strong

The most prominent band in the IR spectrum would be the strong C=O stretch of the ester group, expected around 1720 cm⁻¹. The position of this band is influenced by the conjugation with the C=C double bond. The spectra would also clearly show the characteristic stretches of the furan ring and the C-O bonds of the ester linkage.

The vibrational spectrum of a molecule can be sensitive to its conformational state. In some cases, different conformers give rise to distinct vibrational bands. For molecules like furfural (B47365), studies have shown that the carbonyl (C=O) stretching band can be split into multiple components, with each component corresponding to a different stable conformer in equilibrium. researchgate.netnih.gov

By analogy, for this compound, careful analysis of the C=O and C-O stretching regions in the IR and Raman spectra under varying conditions (e.g., different solvents, temperatures) could reveal the presence of multiple conformers. Changes in the relative intensities of these bands would provide information about how the conformational equilibrium shifts with environmental changes.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by ionizing it and analyzing the fragmentation pattern of the resulting ion. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways common to esters and furan derivatives. libretexts.orgwhitman.edu

The molecular ion, [C₉H₁₀O₃]⁺˙, would have a mass-to-charge ratio (m/z) of 166. The primary fragmentation pathways are predicted to be:

Formation of the Furfuryl Cation: The most characteristic fragmentation is the cleavage of the benzylic-like C-O bond, which is favorable due to the stability of the resulting cation. This would lead to the formation of the furfuryl cation (C₅H₅O⁺) at m/z 81 . This is often the base peak in the mass spectra of furfuryl derivatives.

Formation of the Acylium Ion: Cleavage of the O-CH₂ bond can generate a but-2-enoyl acylium ion ([CH₃CH=CHCO]⁺) at m/z 69 . This is a common fragmentation pathway for esters. libretexts.org

Fragments from the Furan Moiety: The furfuryl cation (m/z 81) can further fragment by losing carbon monoxide (CO) to produce the cyclopropenyl cation ([C₄H₅]⁺) at m/z 53 .

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the but-2-enoate part, other complex rearrangements involving hydrogen transfers followed by elimination of neutral molecules like but-2-enoic acid (mass 86) could occur, though they are likely to be minor pathways.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
166Molecular Ion[C₉H₁₀O₃]⁺˙Parent ion.
81Furfuryl cation[C₅H₅O]⁺Likely base peak due to resonance stabilization.
69But-2-enoyl acylium ion[C₄H₅O]⁺Result of cleavage at the ester O-CH₂ bond.
53Cyclopropenyl cation[C₄H₅]⁺From loss of CO from the m/z 81 fragment.
39C₃H₃⁺[C₃H₃]⁺Common fragment from aromatic/heterocyclic rings.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₀O₃. The theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated with high precision. An experimental HRMS analysis would measure the m/z of this ion, and the close agreement between the observed and calculated mass validates the proposed molecular formula.

For instance, analysis of related furan-containing compounds demonstrates the power of this technique. In a study of a furo-furan lactone (C₁₂H₁₈O₇), ESI-QqTOF-MS analysis confirmed the protonated molecule [M+H]⁺ at an m/z of 275.1307, which corresponded to the calculated formula C₁₂H₁₉O₇ (calculated 275.1125), validating its composition. researchgate.net Similarly, other furan derivatives have been characterized by confirming their exact mass, a critical step before further structural analysis. nih.govnih.gov

Table 1: Illustrative HRMS Data for Molecular Formula Validation of this compound This table is a representation of typical data obtained from an HRMS experiment.

Ion Calculated Mass (Da) Observed Mass (Da) Mass Error (ppm)
[C₁₀H₁₀O₃+H]⁺ 179.0703 179.0700 -1.67

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, acting as a molecular fingerprint and allowing for the elucidation of its constituent parts.

In the MS/MS analysis of this compound ([C₁₀H₁₀O₃+H]⁺, m/z 179.1), the fragmentation is expected to occur at the most labile bonds, primarily the ester linkage. The most prominent fragmentation pathway would involve the cleavage of the ester's C-O bond, leading to two major fragment ions:

The Furan-2-ylmethyl Cation (m/z 81.03): This highly stable ion, often referred to as the furfuryl cation, results from the loss of the but-2-enoic acid moiety. The stability of this ion is due to the aromaticity of the furan ring. wikipedia.org The mass spectrum of furfural, a related compound, shows a dominant peak at m/z 95 and a significant fragment at m/z 39, indicating the complex fragmentation furan rings can undergo. nist.gov

The Protonated But-2-enoic Acid Cation (m/z 87.04): This fragment corresponds to the acyl portion of the ester.

The general fragmentation patterns of esters often involve α-cleavages and rearrangements. nih.gov For example, the mass spectrum of methyl but-2-enoate shows characteristic fragments that help identify the butenoate structure. nist.gov Studies on other complex furan-containing esters also show characteristic losses, such as water and carbon monoxide, which aid in piecing together the molecular structure. researchgate.net

Table 2: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure / Neutral Loss
179.1 81.0 [C₅H₅O]⁺ (Furfuryl cation)

X-ray Crystallography of this compound Derivatives

While obtaining a single crystal of this compound itself may be challenging, the study of its crystalline derivatives provides invaluable information about molecular geometry, conformation, and the non-covalent interactions that dictate crystal packing.

Crystal Structure Determination and Analysis

X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be built. This analysis provides accurate bond lengths, bond angles, and torsion angles.

In studies of related furan-containing ester derivatives, the planarity of the furan ring and its orientation relative to other parts of the molecule are of key interest. For example, in the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime, the furan and benzoate (B1203000) rings were found to be nearly coplanar, with a small dihedral angle of 11.68 (9)°. nih.gov This planarity can facilitate π-stacking interactions. Analysis of other complex organic molecules containing furan rings reveals specific bond lengths and angles that confirm the furan structure within the larger molecule. researchgate.net

For a hypothetical derivative of this compound, crystallographic analysis would precisely define the conformation of the but-2-enoate chain and the orientation of the furan ring relative to the ester group.

Table 3: Representative Crystallographic Data for a Furan-Ester Derivative This table is based on published data for a representative furan-containing crystalline compound. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8931 (7)
b (Å) 8.3510 (10)
c (Å) 21.685 (3)
β (°) 95.738 (5)
Volume (ų) 1061.7 (2)

Intermolecular Interactions and Packing Architectures

The way molecules pack in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of materials.

Furan rings, being electron-rich aromatic systems, can participate in π–π stacking interactions. nih.gov In the structure of (E)-furan-2-carbaldehyde O-benzoyloxime, molecules are linked by C—H⋯O hydrogen bonds to form chains, and these chains are further associated through offset π–π interactions between furan and benzene (B151609) rings. nih.gov The carbonyl oxygen of the ester group in this compound derivatives would be a strong hydrogen bond acceptor, likely forming C—H⋯O interactions with neighboring molecules.

Computational and Theoretical Investigations of Furan 2 Yl Methyl But 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental studies. For (Furan-2-yl)methyl but-2-enoate, these methods can reveal details about its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT can be used to find the lowest energy conformation of a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would determine the bond lengths, bond angles, and dihedral angles corresponding to its most stable three-dimensional structure. acadpubl.eumalayajournal.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=C (furan)1.37 Å
C-O (furan)1.36 Å
C=O (ester)1.21 Å
C-O (ester)1.34 Å
Bond AngleO-C-C (furan)106.7°
C-O-C (ester)116.5°
Dihedral AngleC(furan)-C-O-C(ester)178.5°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. acadpubl.eulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, indicating its nucleophilic character. The LUMO, conversely, would likely be centered on the electron-deficient but-2-enoate moiety, particularly the carbon-carbon double bond and the carbonyl group, highlighting its electrophilic nature. This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, areas of negative potential (typically colored red) correspond to regions with a high electron density and are susceptible to electrophilic attack. Conversely, areas of positive potential (typically colored blue) indicate electron-deficient regions that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the furan ring and the carbonyl oxygen of the ester group, signifying these as sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms and potentially on the carbons of the but-2-enoate chain, indicating their susceptibility to nucleophiles.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

By modeling the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction and for predicting which of several possible reaction pathways is most likely to occur. For reactions involving furan derivatives, such as acid-catalyzed rearrangements or cycloadditions, DFT calculations can be used to locate the transition state structures. stackexchange.comdtu.dk The energy barrier determined from the difference in energy between the reactants and the transition state provides a quantitative measure of the reaction rate.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the course of the reaction. For a reaction involving this compound, an IRC calculation could, for example, trace the path of a nucleophile as it approaches the molecule, passes through the transition state, and forms the final product, revealing the concerted or stepwise nature of the mechanism.

Thermodynamic and Kinetic Studies

Thermodynamic and kinetic investigations are fundamental to understanding the stability and reactivity of a chemical compound. Computational methods provide a powerful and accessible means to predict these properties.

Reaction Energy Profiles and Activation Barriers

Understanding the reactivity of this compound, for instance in its synthesis, decomposition, or isomerization, involves the computational mapping of reaction pathways. This is achieved by calculating the potential energy surface for a given reaction. Key points on this surface include the energies of the reactants, products, any intermediates, and, crucially, the transition states.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. Its magnitude determines the reaction rate. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to locate transition state geometries and calculate their energies. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states. The resulting reaction energy profile provides a detailed mechanistic picture of the transformation.

Non-Covalent Interaction Analysis

The arrangement of molecules in the condensed phase is governed by a complex interplay of non-covalent interactions. Analyzing these interactions is key to understanding properties like crystal packing, melting point, and solubility.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the molecule itself (the promolecule) is greater than the combined electron distributions of all other molecules in the crystal (the procrystal).

This surface can be color-mapped with various properties. For instance, a map of dnorm (normalized contact distance) highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue regions represent weaker, longer contacts.

A 2D "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The relative area of different regions in this plot corresponds to the prevalence of specific types of contacts (e.g., H···H, O···H, C···H). For a molecule like this compound, one would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as O···H contacts, which could indicate potential weak C-H···O hydrogen bonds.

Table 5.4.1: Expected Intermolecular Contacts for this compound from Hirshfeld Analysis

Contact TypeExpected Significance
H···HHigh, due to the number of hydrogen atoms.
O···H / H···OSignificant, indicative of potential hydrogen bonding.
C···H / H···CModerate, representing van der Waals interactions.
C···O / O···CPossible, but likely less frequent.
C···CPossible, related to π-stacking of furan rings.

This table is a qualitative prediction as no specific Hirshfeld analysis data for this compound was found.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. This analysis is based on the topological features of the electron density, such as critical points where the gradient of the density is zero.

A bond critical point (BCP) located between two atoms is indicative of an interaction. The properties of the electron density at the BCP allow for the classification of the interaction. For non-covalent interactions, such as those expected in solid this compound, the following criteria are typically used:

Low electron density (ρ(r)) : Indicates a weak interaction.

Positive Laplacian of the electron density (∇²ρ(r) > 0) : Signifies a depletion of charge at the BCP, characteristic of "closed-shell" interactions (e.g., hydrogen bonds, van der Waals forces).

Small, positive total energy density (H(r)) : Also characteristic of weak, closed-shell interactions.

By locating BCPs between molecules in a computationally modeled crystal of this compound and analyzing these topological parameters, one could precisely identify and quantify the strength of specific intermolecular contacts, such as C-H···O hydrogen bonds, and differentiate them from weaker van der Waals interactions.

Environmental and Green Chemistry Perspectives on Furan 2 Yl Methyl But 2 Enoate

Abiotic Degradation Pathways in Environmental Systems

The furan (B31954) ring in (Furan-2-yl)methyl but-2-enoate is susceptible to degradation by sunlight. The photochemistry of furan compounds is complex and can proceed through various mechanisms. netsci-journal.com Upon absorption of ultraviolet radiation, the furan ring can undergo isomerization to cyclopropenyl derivatives. netsci-journal.com Direct irradiation of furan in the gas phase has been shown to yield carbon monoxide and cyclopropene. netsci-journal.com In solution, the photolysis of furan can lead to the formation of cyclopropene-3-carbaldehyde. netsci-journal.com

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: In acidic aqueous environments, the hydrolysis of this compound is a reversible reaction that yields furfuryl alcohol and but-2-enoic acid. libretexts.orgquora.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. wikipedia.org This reaction is essentially the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process called saponification. libretexts.org The reaction produces furfuryl alcohol and the salt of the carboxylic acid, in this case, a but-2-enoate salt. quora.comyoutube.com This reaction proceeds to completion because the carboxylate anion formed is deprotonated by the base, preventing the reverse reaction. libretexts.org

The rate of hydrolysis is dependent on factors such as pH and temperature. The degradation of the furan ring itself can also occur under acidic conditions through hydrolysis, potentially forming diketones like hexanedione. rsc.org

Sustainable Synthesis and Resource Utilization

A key aspect of green chemistry is the use of renewable feedstocks and the design of efficient synthetic routes that minimize waste.

This compound can be synthesized from precursors derived from biomass, which is a renewable alternative to fossil fuels. bohrium.com The furan component, furfuryl alcohol, is produced from furfural (B47365). Furfural is a platform chemical that can be obtained from the acid-catalyzed dehydration of C5 sugars (pentoses) present in lignocellulosic biomass, such as agricultural residues and forestry waste. bohrium.comdntb.gov.ua This process of converting biomass into valuable chemicals is known as valorization. bohrium.comresearchgate.net The use of biomass-derived furfuryl alcohol for the synthesis of this compound aligns with the principles of green chemistry by utilizing a renewable carbon source. rsc.org

The greenness of a chemical synthesis can be quantitatively assessed using metrics like atom economy and the Environmental Factor (E-Factor).

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. researchgate.net The most common route to synthesize esters like this compound is the Fischer esterification of furfuryl alcohol with but-2-enoic acid.

The reaction is as follows: C₅H₆O₂ (Furfuryl alcohol) + C₄H₆O₂ (But-2-enoic acid) ⇌ C₉H₁₀O₃ (this compound) + H₂O (Water)

The atom economy for this reaction is high because the only byproduct is water. nrochemistry.comyoutube.com In contrast, alternative methods using acid anhydrides or acid chlorides have poorer atom economy as they generate stoichiometric amounts of acid byproducts. wikipedia.org

E-Factor: The E-Factor, introduced by Roger Sheldon, is a more practical metric that considers the total mass of waste generated per kilogram of product. sheldon.nl It includes waste from unreacted starting materials, solvent losses, and catalyst disposal. libretexts.org The ideal E-factor is 0. sheldon.nllibretexts.org

For the Fischer esterification, the E-factor can be kept low, especially if the water byproduct is not considered a significant waste stream. youtube.com However, the use of a homogenous acid catalyst (like sulfuric acid) can increase the E-factor due to the need for neutralization and the generation of salt waste during workup. wikipedia.org The use of heterogeneous, recyclable solid acid catalysts can significantly improve the E-factor of the process. organic-chemistry.org

Table 1: Comparison of Green Metrics for Esterification Routes

Synthetic Route Atom Economy Typical E-Factor Green Chemistry Considerations
Fischer Esterification High Low to Moderate Reversible reaction, often requires a catalyst. Use of heterogeneous catalysts can improve sustainability. wikipedia.orgnrochemistry.comorganic-chemistry.org
Acylation with Acid Anhydride (B1165640) Low High Generates a stoichiometric amount of carboxylic acid byproduct. wikipedia.org
Acylation with Acid Chloride Low High Generates stoichiometric HCl, moisture-sensitive reagents. wikipedia.org

Life Cycle Assessment Considerations for this compound Production

A comprehensive evaluation of the environmental impact of producing this compound requires a Life Cycle Assessment (LCA). An LCA considers the environmental burdens associated with all stages of a product's life, from raw material extraction to disposal. researchgate.net

While a specific LCA for this compound is not publicly available, key considerations can be inferred from LCAs of similar bio-based furan chemicals like furfural. uliege.bevub.be

Key LCA Hotspots:

Biomass Sourcing and Pretreatment: The type of biomass used, its cultivation (if applicable), and the energy intensity of the pretreatment process are significant factors.

Furfural Production: The conversion of biomass to furfural is a critical step. The choice of catalyst and the energy required for the reaction and purification significantly influence the environmental impact. vub.be For instance, the use of formic acid as a catalyst in furfural production has been identified as a major contributor to environmental impacts in some process models. uliege.be

End-of-Life: The biodegradability of this compound is a crucial factor in its end-of-life impact. While furanic compounds can be toxic to some microorganisms, many are also biodegradable. nih.govrsc.org

A comparative LCA between the bio-based production of this compound and a petrochemically derived analogue would be necessary to fully quantify its environmental benefits. Studies on furan-based resins have shown that while their production may have a higher initial CO2 emission compared to some petroleum-based resins, their bio-based origin offers long-term carbon storage potential. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for Furan 2 Yl Methyl But 2 Enoate

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For (Furan-2-yl)methyl but-2-enoate, the development of asymmetric synthetic routes to control the stereochemistry of the but-2-enoate group or potential chiral centers introduced in subsequent transformations is a critical area for future investigation.

Current research has demonstrated success in the catalytic asymmetric synthesis of related structures like butenolides and butyrolactones, often employing chiral Lewis acids or organocatalysts. acs.orgnih.gov For instance, copper(II) complexes with C2-symmetric bis(oxazoline) ligands have been used for cascade reactions involving 2-silyloxyfurans. acs.org Future work could adapt these methodologies to the synthesis of this compound precursors. A key challenge will be to control both regioselectivity and enantioselectivity.

Potential Asymmetric Strategies:

Kinetic Resolution: A racemic mixture of a chiral precursor to this compound could be resolved using chiral catalysts or enzymes that selectively react with one enantiomer.

Asymmetric Aldol (B89426) and Mannich Reactions: The but-2-enoate moiety could be constructed via an asymmetric aldol or Mannich reaction, using chiral auxiliaries or catalysts to set the desired stereocenters. nih.gov

Enantioselective Isomerization: The synthesis of a β,γ-unsaturated precursor followed by an enantioselective isomerization to the α,β-unsaturated this compound is another promising avenue, inspired by recent advances in proton-transfer catalysis. organic-chemistry.org

A comparative overview of potential catalytic systems for asymmetric synthesis is presented in Table 1.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst Type Potential Reaction Advantages Challenges
Chiral Lewis Acids (e.g., Cu(II), Sc(III) complexes) Michael Addition, Aldol Reaction High enantioselectivity, well-established for similar substrates. acs.org Catalyst loading, moisture sensitivity.
Organocatalysts (e.g., Proline derivatives, Chiral Amines) Aldol Reaction, Mannich Reaction Metal-free, often milder conditions. nih.gov Catalyst loading, separation from product.

Mechanistic Studies of Emerging Catalytic Transformations

The furan (B31954) ring and the butenoate functionality are both amenable to a wide range of catalytic transformations. taylorfrancis.comroutledge.com Future research should not only focus on applying these transformations to this compound but also on detailed mechanistic studies to understand the underlying reaction pathways. Such studies are crucial for optimizing reaction conditions, improving yields, and expanding the substrate scope.

For example, ruthenium-catalyzed coupling reactions have been shown to involve furan-2-yl substituted intermediates. acs.orgacs.org A stoichiometric reaction involving a ruthenium complex and a furan-containing starting material yielded a chloro-attached product, ethyl 2-chloro-3-(furan-2-yl)but-3-enoate, providing insight into the reaction mechanism. acs.orgacs.org

Areas for Mechanistic Investigation:

Hydrogenation/Reduction: Selective hydrogenation of the butenoate double bond or the furan ring would lead to different saturated derivatives. Mechanistic studies could elucidate the factors controlling this selectivity.

Oxidation: The oxidation of the furan ring or the allylic position of the butenoate could yield valuable new compounds. Understanding the mechanism of oxidation, for instance with enzyme catalysts, is an active area of research. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions at the 5-position of the furan ring are well-established. rsc.org Mechanistic studies of these reactions with this compound as a substrate could reveal the influence of the ester side chain on catalytic activity.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of this compound, whether through traditional batch methods or modern flow chemistry, would benefit immensely from real-time reaction monitoring. Advanced spectroscopic techniques can provide detailed kinetic and mechanistic information that is often inaccessible through conventional offline analysis like TLC or GC-MS.

Fluorescent probes have been developed to monitor enzyme activity, such as esterases that hydrolyze ester bonds. mdpi.com These probes work by releasing a fluorophore upon enzymatic cleavage of an ester group. mdpi.com While not directly applicable to monitoring the synthesis of this compound, this principle of designing molecules with spectroscopic responses to specific chemical events is highly relevant.

Potential Spectroscopic Probes and Techniques:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands of the furan ring, the ester carbonyl, and the carbon-carbon double bond.

Process NMR (P-NMR): P-NMR can provide quantitative data on the concentration of reactants, intermediates, and products directly in the reaction vessel, offering deep mechanistic insights.

Fiber-Optic UV-Vis Spectroscopy: This can be used to monitor the concentration of chromophoric species in real-time, which is particularly useful for reactions involving colored intermediates or products.

The application of these techniques would facilitate rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Deeper Exploration of Structure-Reactivity Relationships

A fundamental understanding of how the structural features of this compound influence its chemical reactivity is essential for predicting its behavior in different chemical environments and for designing new applications. The interplay between the electron-rich furan ring and the electron-withdrawing butenoate moiety is of particular interest.

The reactivity of the furan ring is known to be sensitive to the nature of its substituents. acs.org For example, the stability of the furan moiety can be a concern during multi-step syntheses, although some synthetic routes have shown it to be surprisingly robust. shareok.org The furoate ester group in compounds like fluticasone (B1203827) furoate is known to be susceptible to hydrolysis. wikipedia.org

Key Research Questions:

How does the but-2-enoate substituent affect the aromaticity and nucleophilicity of the furan ring?

What is the influence of the furan ring on the reactivity of the α,β-unsaturated ester system towards nucleophiles in Michael additions?

How do substituents at the 5-position of the furan ring modulate the reactivity of the entire molecule?

A combination of experimental studies (e.g., kinetic measurements of model reactions) and computational chemistry (e.g., DFT calculations of frontier molecular orbitals and reaction pathways) will be crucial to building a comprehensive structure-reactivity profile for this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. youtube.com The integration of the synthesis of this compound into a continuous flow platform is a highly promising avenue for future research.

Recent studies have demonstrated the successful use of flow chemistry for the synthesis of furan-based biaryls via Suzuki cross-coupling reactions. rsc.org These systems often utilize immobilized catalysts, which simplifies product purification and allows for catalyst recycling. rsc.org

Potential Benefits of Flow Synthesis for this compound:

Improved Safety: Potentially hazardous reactions can be performed more safely in the small volumes of a flow reactor.

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors can lead to faster reaction times and higher yields.

Automation and Optimization: Flow systems can be coupled with automated optimization algorithms and real-time analytics (as discussed in section 8.3) to rapidly identify the optimal reaction conditions.

Telescoped Reactions: Multi-step syntheses involving this compound as an intermediate could be "telescoped" into a single continuous process, avoiding the need for isolation and purification of intermediates. youtube.com

The development of a robust and scalable flow synthesis of this compound would be a significant step towards its potential industrial application.

Q & A

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., 2D NMR like HSQC for signal assignment). Re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) on chemical shifts. Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.